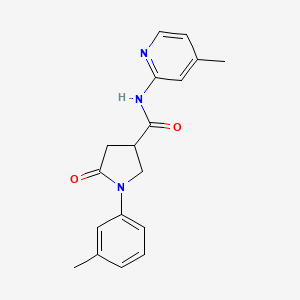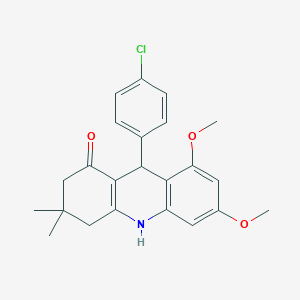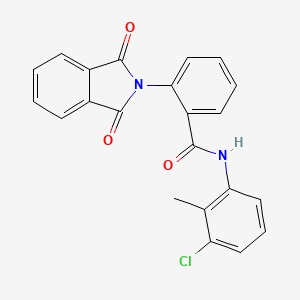![molecular formula C23H14Cl2F2N2O2 B4679765 N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4679765.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide
Overview
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide, also known as CUDC-907, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in cancer treatment. CUDC-907 is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), two important targets in cancer therapy.
Mechanism of Action
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide is a dual inhibitor of HDAC and PI3K, two important targets in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. PI3K inhibitors, on the other hand, have been shown to inhibit cell proliferation and induce apoptosis in cancer cells. By inhibiting both HDAC and PI3K, this compound has the potential to induce a more potent anti-cancer effect than either inhibitor alone.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have synergistic effects with other cancer drugs, such as paclitaxel and doxorubicin.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide is its dual inhibition of HDAC and PI3K, which may result in a more potent anti-cancer effect than either inhibitor alone. However, one limitation of this compound is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
Future Directions
1. Combination therapy: N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide has been shown to have synergistic effects with other cancer drugs, such as paclitaxel and doxorubicin. Future studies could investigate the potential of this compound in combination with other cancer drugs.
2. Biomarker identification: Biomarkers could be identified to predict the response of cancer cells to this compound treatment. This could help identify patients who are most likely to benefit from this compound treatment.
3. Clinical trials: Clinical trials could be conducted to investigate the safety and efficacy of this compound in cancer patients. This could help determine the optimal dosing regimen and identify potential side effects.
Scientific Research Applications
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to have synergistic effects with other cancer drugs, such as paclitaxel and doxorubicin.
properties
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2F2N2O2/c24-14-5-3-4-13(10-14)20-12-17(16-6-1-2-7-19(16)29-20)22(30)28-15-8-9-21(18(25)11-15)31-23(26)27/h1-12,23H,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVANUNCGMWVCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC(=C(C=C4)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-5-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4679689.png)
![N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4679696.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]azocane](/img/structure/B4679700.png)
![2-(2,4-dichloro-6-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4679712.png)



![2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzamide](/img/structure/B4679724.png)
![3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4679731.png)
![3-[4-(pentyloxy)phenyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B4679732.png)
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4679747.png)
![methyl 2-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4679753.png)
![N-(3-acetylphenyl)-2-cyano-3-{3-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4679771.png)